1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one
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Overview
Description
1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one is a chemical compound with a unique structure that includes a bromine atom, a hydroxyl group, a methoxy group, and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one typically involves the reaction of 4-bromo-2-hydroxy-5-methoxybenzene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-bromo-2-hydroxy-5-methoxybenzene} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, industrial methods would include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethanoic acid.
Reduction: Formation of 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethanol.
Substitution: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine (2C-B): A psychoactive compound with a similar bromine and methoxy substitution pattern.
4-bromo-2-hydroxy-5-methoxybenzeneethanol: A metabolite with a similar structure but different functional groups.
Uniqueness
1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-14-9-2-5(8(13)4-11)7(12)3-6(9)10/h2-3,12H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEONINSUIBDWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CCl)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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